1-Chloro-5-methoxy-2,4-dinitrobenzene
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Overview
Description
1-Chloro-5-methoxy-2,4-dinitrobenzene is an aromatic compound characterized by the presence of a chlorine atom, a methoxy group, and two nitro groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-5-methoxy-2,4-dinitrobenzene can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the treatment of 1-chloro-2,4-dinitrobenzene with sodium methoxide in methanol. The reaction proceeds via the formation of a Meisenheimer complex, which then eliminates a chloride ion to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-5-methoxy-2,4-dinitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by a nucleophile.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol is commonly used for nucleophilic substitution reactions.
Major Products Formed:
Scientific Research Applications
1-Chloro-5-methoxy-2,4-dinitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-chloro-5-methoxy-2,4-dinitrobenzene primarily involves nucleophilic aromatic substitution. The presence of electron-withdrawing nitro groups activates the aromatic ring towards nucleophilic attack. The nucleophile attacks the carbon atom bonded to the chlorine, forming a Meisenheimer complex, which then eliminates the chloride ion to form the final product .
Comparison with Similar Compounds
1-Chloro-2,4-dinitrobenzene: Similar in structure but lacks the methoxy group.
2,4-Dinitroanisole: Contains a methoxy group but lacks the chlorine atom.
Uniqueness: 1-Chloro-5-methoxy-2,4-dinitrobenzene is unique due to the combination of a chlorine atom, a methoxy group, and two nitro groups on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
57356-27-1 |
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Molecular Formula |
C7H5ClN2O5 |
Molecular Weight |
232.58 g/mol |
IUPAC Name |
1-chloro-5-methoxy-2,4-dinitrobenzene |
InChI |
InChI=1S/C7H5ClN2O5/c1-15-7-2-4(8)5(9(11)12)3-6(7)10(13)14/h2-3H,1H3 |
InChI Key |
VEEIJKKBWGGVTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl |
Origin of Product |
United States |
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